

# Demethylsuberosin CAS number and molecular weight

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## Compound of Interest

Compound Name: Demethylsuberosin

Cat. No.: B190953

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## In-Depth Technical Guide to Demethylsuberosin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Demethylsuberosin**, a natural coumarin derivative, detailing its chemical properties, and established biological activities. The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

## Core Chemical and Physical Data

**Demethylsuberosin**, also known as 7-**Demethylsuberosin**, is a prenylated coumarin that has been isolated from various plant species, including those of the Angelica genus. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	21422-04-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	230.26 g/mol	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Biological Activities and Mechanisms of Action

**Demethylsuberosin** has demonstrated notable anti-inflammatory and neuroprotective properties in preclinical studies. The following sections provide detailed insights into the experimental methodologies and the underlying signaling pathways associated with these activities.

## Anti-inflammatory Activity

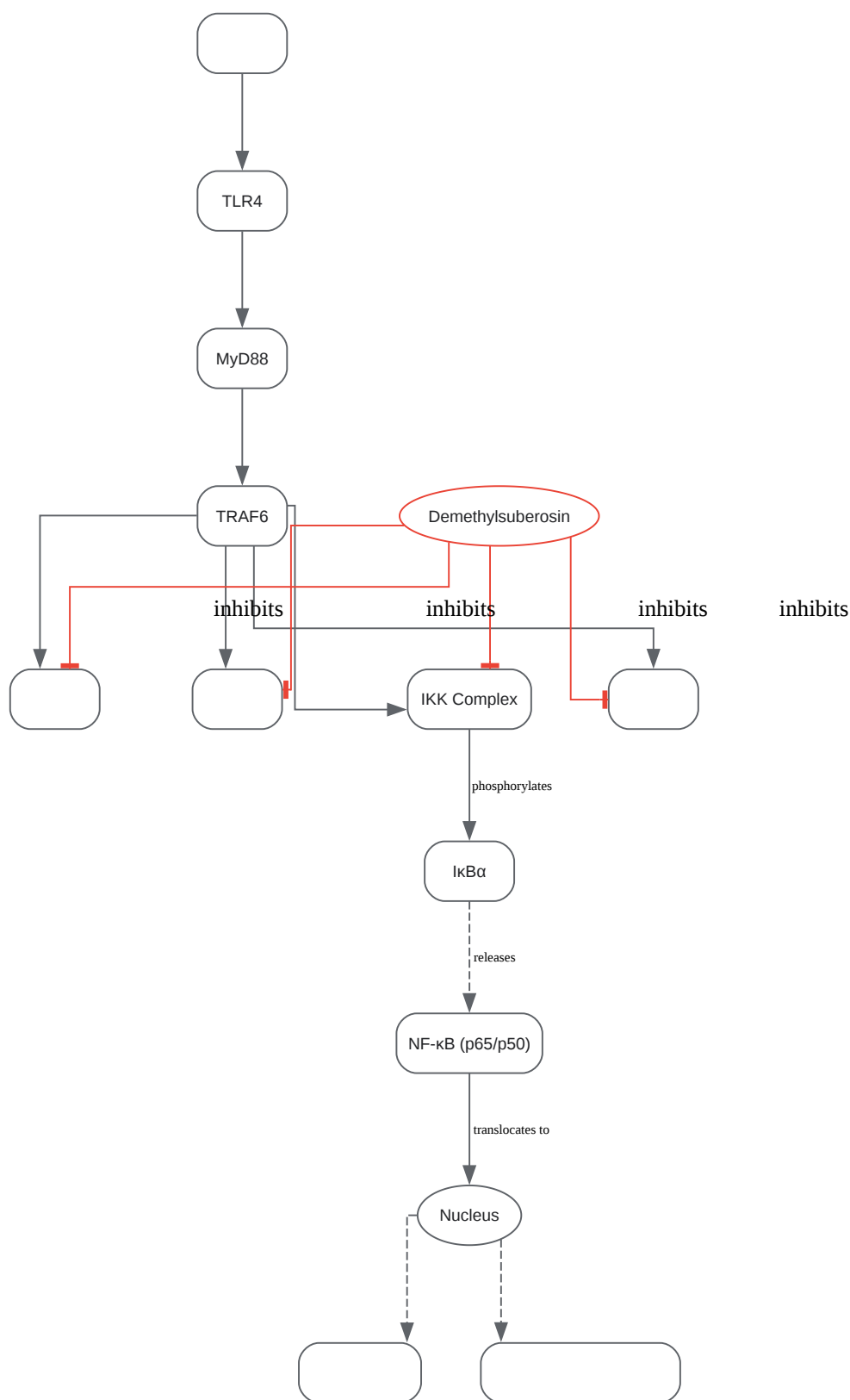
**Demethylsuberosin** has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary models used to investigate these effects is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.

This protocol outlines the general procedure for assessing the anti-inflammatory effects of compounds like **Demethylsuberosin** on macrophage cells.

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 24-well plates at a density of approximately  $1.5 \times 10^5$  cells per well and allowed to adhere overnight.
- **Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Demethylsuberosin**. The cells are pre-incubated for a specified period, typically 1 hour.
- **Stimulation:** Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.
- **Incubation:** The cells are incubated for 24 hours.
- **Nitric Oxide (NO) Measurement:** The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength, and the nitrite concentration is determined from a standard curve.

- **Cell Viability Assay:** A cell viability assay, such as the MTT assay, is performed concurrently to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

The anti-inflammatory effects of many natural compounds, including coumarins, in LPS-stimulated macrophages are often mediated through the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While specific studies on **Demethylsuberosin**'s detailed mechanism are emerging, the general pathway is as follows:



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**Figure 1:** Proposed anti-inflammatory signaling pathway of **Demethylsuberosin**.

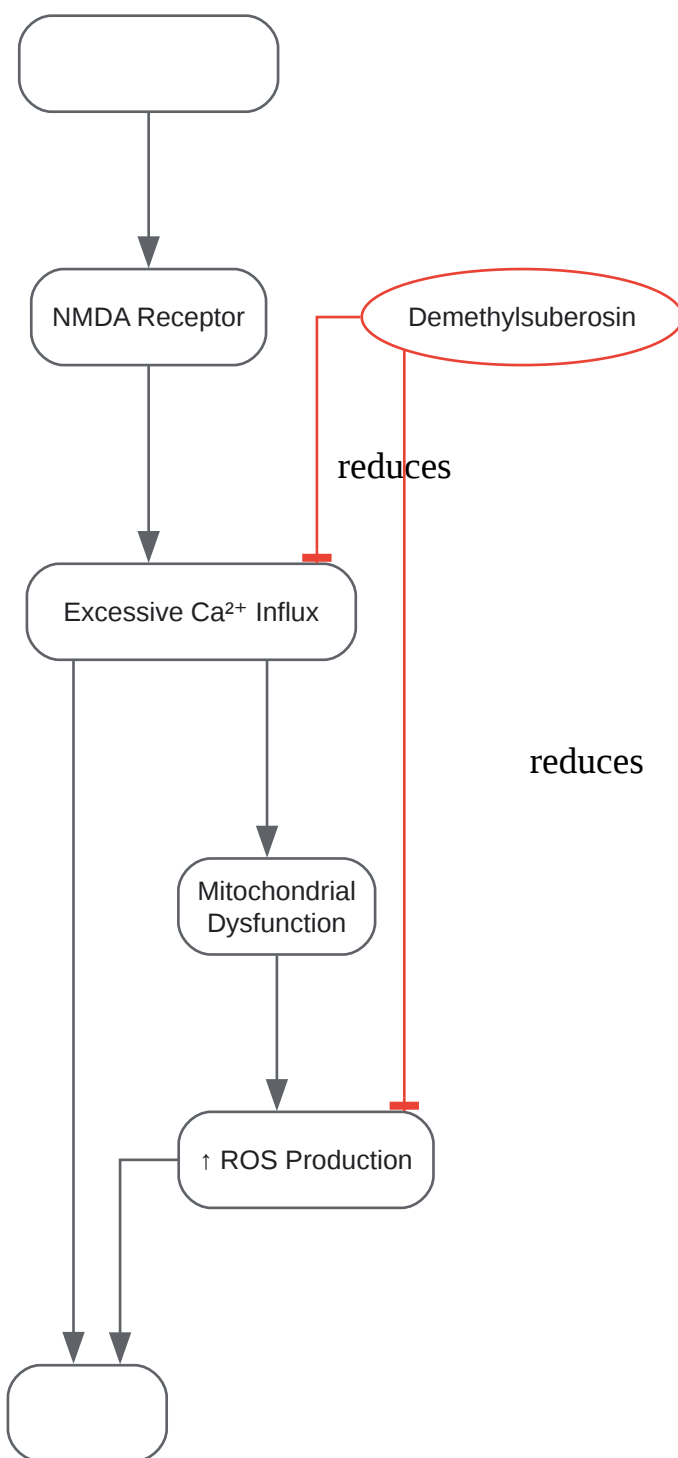
## Neuroprotective Activity

**Demethylsuberosin** has been reported to protect primary rat cortical cells from glutamate-induced cytotoxicity. This activity is crucial in the context of neurodegenerative diseases where excitotoxicity plays a significant role.

The following is a generalized protocol to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity.

- **Primary Cortical Neuron Culture:** Primary cortical neurons are isolated from embryonic rat brains and cultured in a neurobasal medium supplemented with appropriate growth factors.
- **Cell Plating:** Neurons are plated on poly-D-lysine coated plates.
- **Treatment:** After several days in culture to allow for maturation, the neurons are pre-treated with different concentrations of **Demethylsuberosin** for a specified duration.
- **Induction of Excitotoxicity:** Glutamate is added to the culture medium at a concentration known to induce neuronal cell death (e.g., 250  $\mu$ M).
- **Incubation:** The cells are incubated with glutamate for a period ranging from a few hours to 24 hours.
- **Assessment of Cell Viability:** Neuronal viability is assessed using methods such as the MTT assay, Trypan Blue exclusion, or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

Glutamate excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. The neuroprotective mechanism of **Demethylsuberosin** likely involves the modulation of these downstream events.



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**Figure 2:** Proposed neuroprotective mechanism of **Demethylsuberosin**.

## Inhibition of Histamine Release

**Demethylsuberosin** has also been found to inhibit histamine release from human mast cell leukemia cells (HMC-1). This suggests its potential application in allergic and inflammatory conditions where mast cell degranulation is a key event.

A general procedure for evaluating the effect of compounds on histamine release is described below.

- Cell Culture: HMC-1 cells are maintained in an appropriate culture medium.
- Treatment: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with various concentrations of **Demethylsuberosin**.
- Stimulation: Histamine release is induced by stimulating the cells with a combination of a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA), and a calcium ionophore, like A23187.
- Incubation: The cells are incubated for a short period (e.g., 15-30 minutes) at 37°C.
- Termination of Reaction: The reaction is stopped by placing the cells on ice and centrifuging to pellet the cells.
- Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

## Conclusion

**Demethylsuberosin** is a promising natural compound with multifaceted biological activities. Its ability to modulate key inflammatory and neurotoxic pathways warrants further investigation for its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological potential of **Demethylsuberosin**.

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